Methyl 6-isobutoxy-2-naphthoate
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Overview
Description
Methyl 6-isobutoxy-2-naphthoate is an organic compound with the molecular formula C₁₆H₂₀O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group and an isobutoxy substituent on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-isobutoxy-2-naphthoate can be synthesized through a multi-step organic synthesis process. One common method involves the esterification of 6-hydroxy-2-naphthoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isobutoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 6-isobutoxy-2-naphthoic acid.
Reduction: Formation of 6-isobutoxy-2-naphthol.
Substitution: Formation of various substituted naphthalene derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 6-isobutoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-isobutoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 6-ethoxy-2-naphthoate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Methyl 6-propoxy-2-naphthoate: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
Methyl 6-isobutoxy-2-naphthoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C16H18O3 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 6-(2-methylpropoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O3/c1-11(2)10-19-15-7-6-12-8-14(16(17)18-3)5-4-13(12)9-15/h4-9,11H,10H2,1-3H3 |
InChI Key |
MIGFVQCWUJIYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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